

# sarolaner in vitro ingestion assay soft tick *Ornithodoros turicata*

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Sarolaner

CAS No.: 1398609-39-6

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## Summary of In Vitro Efficacy Data

The following table summarizes the key findings from the in vitro ingestion assay as described in the discovery research for **sarolaner**.

Assay Parameter	Details and Results
Target Tick Species	<i>Ornithodoros turicata</i> (soft tick) [1]
Assay Type	In vitro ingestion assay [1]
Test Compound	Sarolaner (S-enantiomer) [1]
Reported Efficacy (LC100)	0.003 µg/mL [1]
Comparative Potency	Sarolaner demonstrated superior potency against <i>O. turicata</i> in a head-to-head in vitro assay compared to afoxolaner and fluralaner [1]

## Detailed Experimental Protocol

The search results provide specific methodological details for the in vitro ingestion assay used to evaluate **sarolaner** against *Ornithodoros turicata*.

- **Assay Purpose:** The in vitro ingestion assay was a key component of the lead optimization program. Its primary goal was to screen compounds that had already demonstrated robust activity in a blood-feeding assay against the cat flea (*Ctenocephalides felis*) for their efficacy against soft ticks [1].
- **Procedure Overview:** While the exact technical details (e.g., specific incubation times or temperature) are not provided in the available excerpts, the general workflow of the discovery process that included this assay is outlined below. This workflow illustrates the critical role the *O. turicata* assay played in selecting **sarolaner** for further development.

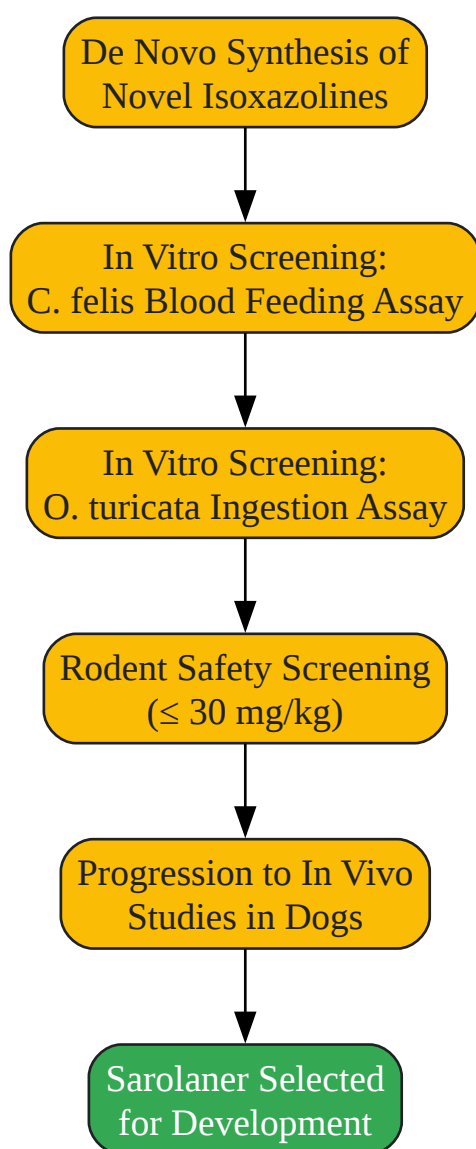


Figure 1. Workflow for the discovery and selection of sarolaner.

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## Mechanism of Action and Broader Context

Understanding how **sarolaner** works and its efficacy profile against other parasites provides valuable context for interpreting the in vitro data.

- **Molecular Target and Mechanism:** **Sarolaner** is a negative allosteric modulator of insect GABA-gated chloride channels (GABACs), specifically targeting the **Resistance-to-dieldrin (RDL)** subunit [1] [2]. It inhibits GABA-elicited currents, leading to uncontrolled neuronal excitation and death of the parasite [1]. This mechanism is effective against both wild-type receptors and the A285S mutant associated with resistance to other insecticides [1] [2].
- **Structural Basis for Efficacy:** The high potency of **sarolaner** is attributed to its unique structural features, including a **spiroazetidine moiety** and a **sulfone group** [1]. The bioactive **S-enantiomer** forms stable interactions with key residues (e.g., Ile256, Phe326) in the RDL receptor binding pocket, as confirmed by molecular docking and dynamics simulations [2].
- **Efficacy Against Other Ticks:** While the specific assay against *O. turicata* was in vitro, **sarolaner's** efficacy has been extensively confirmed in vivo against major hard tick species that infest dogs. A single oral dose at 2 mg/kg provided  $\geq 99.7\%$  efficacy within 48 hours against existing infestations and  $\geq 97.5\%$  control of re-infestations for at least 35 days against species like *Dermacentor reticulatus*, *Ixodes ricinus*, and *Rhipicephalus sanguineus* [3].

## Application Notes for Researchers

For scientists aiming to design similar experiments, consider the following points derived from the available literature:

- **Strain and Source:** The specific strain or source of the *O. turicata* ticks used in the original assay is not specified. Establishing a well-characterized laboratory colony is considered best practice for consistent results in vector competence studies [4].
- **Bioactive Isomer:** Ensure that the test compound is the pure **S-enantiomer** of **sarolaner**, as the R-enantiomer is inactive against parasite GABA receptors [1] [2].
- **Comparative Analysis:** The superior potency of **sarolaner** was established through head-to-head in vitro comparisons with other isoxazolines (afoxolaner, fluralaner), suggesting the value of including internal benchmarks in experimental design [1].

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## References

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**Address:** Ontario, CA 91761, United States

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